Salcaprozate sodium Salcaprozate sodium Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s.
Brand Name: Vulcanchem
CAS No.: 203787-91-1
VCID: VC0001399
InChI: InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);
SMILES: C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Molecular Formula: C15H21NNaO4
Molecular Weight: 302.32 g/mol

Salcaprozate sodium

CAS No.: 203787-91-1

Cat. No.: VC0001399

Molecular Formula: C15H21NNaO4

Molecular Weight: 302.32 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Salcaprozate sodium - 203787-91-1

CAS No. 203787-91-1
Molecular Formula C15H21NNaO4
Molecular Weight 302.32 g/mol
IUPAC Name sodium;8-[(2-hydroxybenzoyl)amino]octanoate
Standard InChI InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);
Standard InChI Key RYXLCKUMPSGTIX-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na]
Appearance White powder
Boiling Point 521.7°C at 760 mmHg
Melting Point 183-185°C

PropertyValueSource
CAS Number203787-91-1
Molecular FormulaC15H22NNaO4\text{C}_{15}\text{H}_{22}\text{NNaO}_4
Molecular Weight303.33 g/mol
Solubility (Water)33 mg/mL
Storage ConditionsRoom temperature, inert atmosphere

Chemical and Physical Properties

SNAC’s amphiphilic nature arises from its dual functional groups: a hydrophilic sodium carboxylate and a hydrophobic octanoyl chain linked to a salicylamide group . This structure underpins its solubility profile, with moderate solubility in polar solvents like water (33 mg/mL) and dimethyl sulfoxide (DMSO) . Stability studies indicate hygroscopicity, necessitating storage in inert environments to prevent degradation .

Thermodynamic and Spectroscopic Characteristics

  • Infrared Spectroscopy (IR): Peaks at 1650 cm1^{-1} (amide C=O stretch) and 1550 cm1^{-1} (aromatic C=C) confirm its functional groups .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show distinct signals for the octanoyl chain (δ 1.2–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Mechanism of Action

The precise mechanism by which SNAC enhances drug absorption remains debated, though two primary hypotheses dominate current research:

Hypothesis 1: Membrane Permeability Modulation

SNAC may transiently perturb gastrointestinal epithelial cell membranes, increasing fluidity and enabling paracellular or transcellular transport of macromolecules . In vitro studies using Caco-2 cell monolayers demonstrated a 3.68-fold increase in the apparent permeability coefficient (PappP_{\text{app}}) of salmon calcitonin when co-administered with 200 µg/mL SNAC . This effect correlates with reduced transepithelial electrical resistance (TEER), suggesting tight junction modulation .

Hypothesis 2: Non-Covalent Complexation

SNAC could form transportable complexes with APIs via hydrophobic or hydrogen-bonding interactions, masking polar groups and enhancing lipophilicity . For example, SNAC increased the permeability of octreotide across human colonic mucosae by 2.1-fold in simulated intestinal fluid, without degrading the peptide .

Table 2: Comparative Permeation Enhancement by SNAC

DrugModel SystemPermeability IncreaseSource
OctreotideHuman colonic mucosae2.1-fold
Salmon CalcitoninCaco-2 cells3.68-fold
HeparinRat jejunum2.5-fold

Pharmacological Applications

Oral Delivery of Peptides and Proteins

SNAC’s most notable application is in oral formulations of peptides like semaglutide (used for type 2 diabetes) and heparin . For instance, a phase III trial of an SNAC-heparin formulation reported 15–20% oral bioavailability, comparable to subcutaneous injection .

Small-Molecule Drugs

Beyond macromolecules, SNAC enhances absorption of small molecules with low permeability, such as cromolyn (a mast cell stabilizer). Preclinical data show a 2.14-fold increase in cromolyn’s PappP_{\text{app}} when administered with SNAC .

Recent Research and Developments

Combination Therapies

Ongoing research explores SNAC’s synergy with other permeation enhancers. For example, combining SNAC with medium-chain triglycerides improved insulin absorption in porcine models by 4.2-fold compared to SNAC alone .

Challenges and Future Directions

Mechanistic Uncertainties

The lack of direct evidence for SNAC’s complexation or membrane effects necessitates advanced imaging studies (e.g., cryo-EM) to elucidate its mode of action .

Luminal Fluid Interactions

SNAC’s efficacy diminishes in simulated intestinal fluids due to interactions with surfactants and bile salts, mandating novel formulation strategies like enteric coatings .

Scalability and Cost

While SNAC-based tablets are economically viable, large-scale synthesis of high-purity SNAC remains challenging, with current yields at 65–70% .

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